molecular formula C28H32N4 B12475590 N-[4-(diethylamino)benzylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine

N-[4-(diethylamino)benzylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine

Cat. No.: B12475590
M. Wt: 424.6 g/mol
InChI Key: QMUHYNPZSXIMDG-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)benzylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine is a complex organic compound with a unique structure that combines a benzylidene group, a fluorenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)benzylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine typically involves the condensation of 4-(diethylamino)benzaldehyde with 4-(9H-fluoren-9-yl)piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)benzylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[4-(diethylamino)benzylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)benzylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(benzyloxy)benzylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine
  • N-[4-(dimethylamino)benzylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine

Uniqueness

N-[4-(diethylamino)benzylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine stands out due to its unique combination of functional groups, which impart specific chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H32N4

Molecular Weight

424.6 g/mol

IUPAC Name

N,N-diethyl-4-[[4-(9H-fluoren-9-yl)piperazin-1-yl]iminomethyl]aniline

InChI

InChI=1S/C28H32N4/c1-3-30(4-2)23-15-13-22(14-16-23)21-29-32-19-17-31(18-20-32)28-26-11-7-5-9-24(26)25-10-6-8-12-27(25)28/h5-16,21,28H,3-4,17-20H2,1-2H3

InChI Key

QMUHYNPZSXIMDG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN2CCN(CC2)C3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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